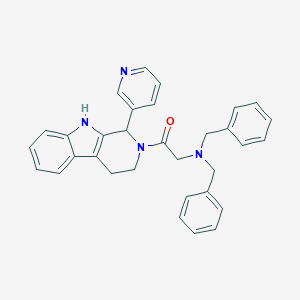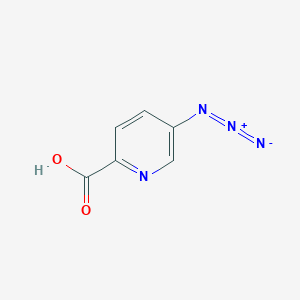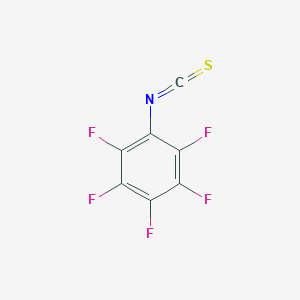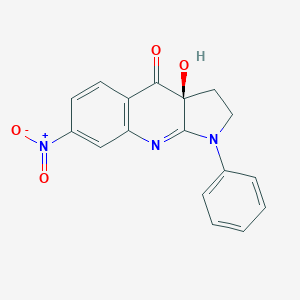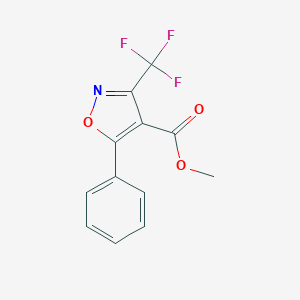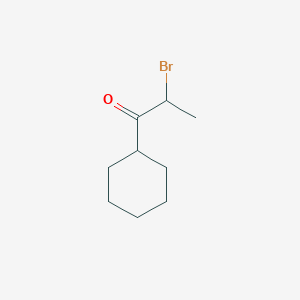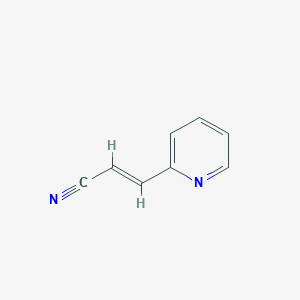
3-(Pyridin-2-yl)prop-2-enenitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(Pyridin-2-yl)prop-2-enenitrile involves several steps. Sodium hydride is suspended in tetrahydrofuran, and a solution of diethyl cyanoethylphosphonate in tetrahydrofuran is added under ice cooling condition. The reaction mixture is stirred for 1 hour. A solution of 2-pyridinecarbaldehyde is added to the mixture, and the mixture is stirred at 0° C. to room temperature for 6 hours.Molecular Structure Analysis
The molecular weight of 3-(Pyridin-2-yl)prop-2-enenitrile is 130.15 g/mol . The InChI code is 1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H/b3-1+ .Chemical Reactions Analysis
3-(Pyridin-2-yl)prop-2-enenitrile is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in the synthesis of other heterocyclic compounds.Physical And Chemical Properties Analysis
3-(Pyridin-2-yl)prop-2-enenitrile is a colorless, crystalline solid with a melting point of 110-111°C and a boiling point of 159-160°C. It is stored at room temperature .Safety And Hazards
Direcciones Futuras
The development of purely organic materials showing multicolor fluorescent and phosphorescent behavior represents a formidable challenge in view of practical applications . The rich photophysical behavior of 3-(Pyridin-2-yl)prop-2-enenitrile, comprising excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase, is being investigated . This could lead to new applications in the field of organic materials.
Propiedades
IUPAC Name |
(E)-3-pyridin-2-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMQURWVGPGVMM-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)prop-2-enenitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


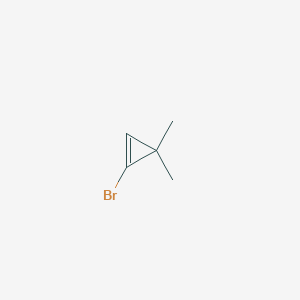

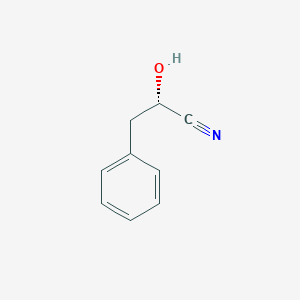
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)
